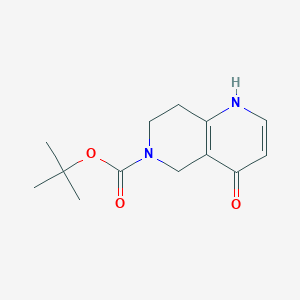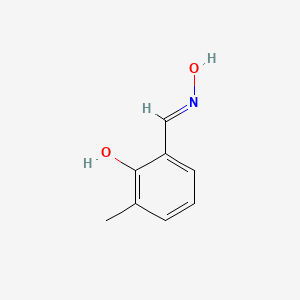
3-Methylsalicylaldoxime
Overview
Description
3-Methylsalicylaldoxime is a chemical compound with diverse applications in scientific research. This compound plays a pivotal role in various fields, including pharmaceuticals, catalysis, and material science. Its unique properties make it a valuable tool for studying and developing new advancements in these areas .
Molecular Structure Analysis
The molecular formula of 3-Methylsalicylaldoxime is C8H9NO2 . The average mass is 151.163 Da and the monoisotopic mass is 151.063324 Da . For a detailed structure analysis, techniques like single-crystal X-ray diffraction (SC-XRD) analysis and MicroED can be used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its color, density, hardness, melting and boiling points, and its reactivity with other substances . Unfortunately, specific information about the physical and chemical properties of 3-Methylsalicylaldoxime is not available in the current resources.Scientific Research Applications
1. Synthesis and Magnetostructural Studies of Heterometallic Clusters
The use of 3-methylsalicylaldoxime (or a related compound, 3-hydroxymethylen-5-methylsalicylaldoxime) has been applied in synthesizing a family of hendecanuclear heterometallic copper(II)-lanthanide(III) clusters. This research demonstrates the capability of such clusters to exhibit unique magnetic interactions and single-molecule magnet behavior, making them of interest in the field of inorganic chemistry and materials science (Iasco et al., 2013).
2. Study on Pseudo-Macrocyclic Cavities in Salicylaldoxime Ligands
Research involving 3-methylsalicylaldoxime has explored the effects of pressure on its crystal structure, revealing insights into the formation of dimeric structures and hydrogen bonding motifs. This study contributes to the understanding of how substituents like 3-methyl groups can influence the size and properties of pseudo-macrocyclic cavities, which are relevant for binding transition metal ions (Wood et al., 2008).
3. Role in the Binding Process of Estrogen Receptor Ligands
3-Methylsalicylaldoxime derivatives have been studied for their role in the binding process to estrogen receptors. This research highlights the importance of the hydrogen-bonded pseudocyclic structure in ligand binding, which has implications for developing novel therapeutic agents (Minutolo et al., 2003).
4. Synthesis and Properties of Manganese Chains
Another application involves the synthesis of manganese (Mn) single-chain magnets using derivatives of 3-methylsalicylaldoxime. These complexes have shown interesting magnetic properties, such as slow relaxation of magnetizations, which are pertinent to the study of magnetic materials (Song et al., 2010).
Safety And Hazards
properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]-6-methylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-3-2-4-7(5-9-11)8(6)10/h2-5,10-11H,1H3/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJHFFKODHFICU-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylsalicylaldoxime | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



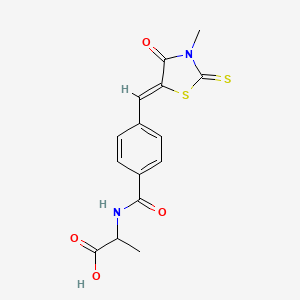
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![2-(4-Chlorophenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2450102.png)

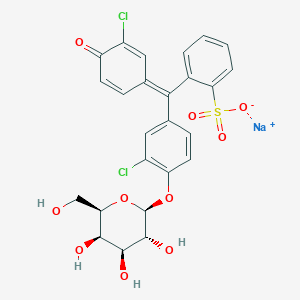
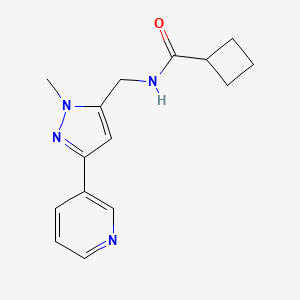

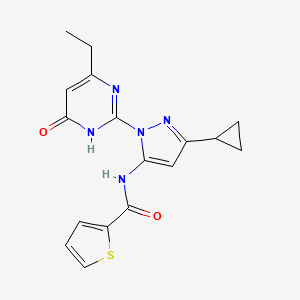
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2450114.png)
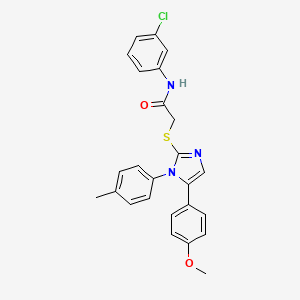
![1-(4-tert-butylphenyl)-6,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2450116.png)
![Propan-2-yl 5-[2-(4-fluorophenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2450119.png)
![4-Amino-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2450121.png)
